molecular formula C23H22N4O B11278264 3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11278264
M. Wt: 370.4 g/mol
InChI Key: NMIODKIRIPRDSA-UHFFFAOYSA-N
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Description

3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine with 2-phenylethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine: Lacks the N-(2-phenylethyl) substituent.

    1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the 3,6-dimethyl substituents.

Uniqueness

The unique combination of substituents in 3,6-dimethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-16-15-20(23(28)24-14-13-18-9-5-3-6-10-18)21-17(2)26-27(22(21)25-16)19-11-7-4-8-12-19/h3-12,15H,13-14H2,1-2H3,(H,24,28)

InChI Key

NMIODKIRIPRDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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